Superior Resistance Profile in HIV-1 Integrase Allosteric Inhibitors vs. 6-Bromo Regioisomer
In the development of HIV-1 integrase allosteric inhibitors (ALLINIs), the 8-bromo substitution on the quinoline core was found to be critical for maintaining activity against a clinically relevant resistant mutant. While the 6-bromo analog exhibited a significant loss of potency when tested against the ALLINI-resistant IN A128T mutant virus, the 8-bromo analog (8-bromo-6-methylquinolin-2(1H)-one derivative) retained full effectiveness [1].
| Evidence Dimension | Antiviral potency retention against A128T mutant |
|---|---|
| Target Compound Data | Full effectiveness retained |
| Comparator Or Baseline | 6-bromo analog: Significant loss of potency |
| Quantified Difference | Qualitative difference in resistance profile |
| Conditions | HIV-1 ALLINI-resistant IN A128T mutant virus assay |
Why This Matters
For antiviral drug discovery programs, this resistance profile directly impacts the selection of lead scaffolds, favoring 8-bromo analogs for their ability to circumvent known resistance mechanisms.
- [1] Dinh, L., et al. (2022). Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. S-EPMC9324412. View Source
